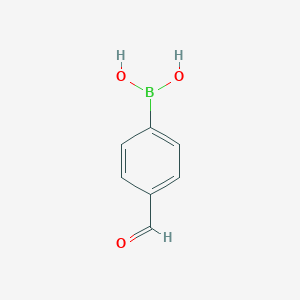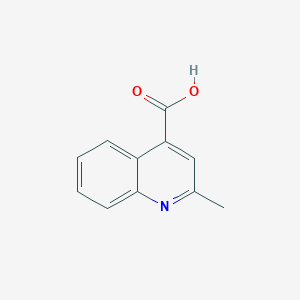![molecular formula C17H11NO B188336 2-phenylnaphtho[1,2-d][1,3]oxazole CAS No. 3574-02-5](/img/structure/B188336.png)
2-phenylnaphtho[1,2-d][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylnaphtho[1,2-d][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphth[1,2-d]oxazole, 2-phenyl- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
While specific industrial production methods for naphth[1,2-d]oxazole, 2-phenyl- are not widely documented, the general approach involves large-scale synthesis using readily available naphthols and amines under controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylnaphtho[1,2-d][1,3]oxazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually employing reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenylnaphtho[1,2-d][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of naphth[1,2-d]oxazole, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of radical intermediates, as indicated by electron paramagnetic resonance (EPR) studies . These intermediates can interact with various biological molecules, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphth[2,1-d]oxazole, 5-bromo-2-phenyl-: This compound features a similar oxazole ring system but with a bromine atom and a different ring fusion pattern.
2-Phenylnaphtho[1,2-d][1,3]oxazole: Another closely related compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
3574-02-5 |
|---|---|
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
InChI-Schlüssel |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Key on ui other cas no. |
3574-02-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
